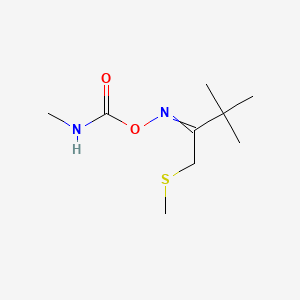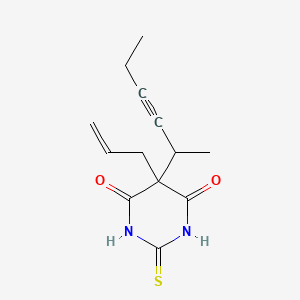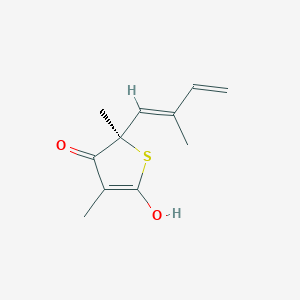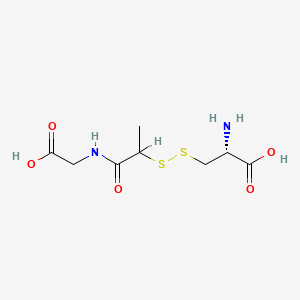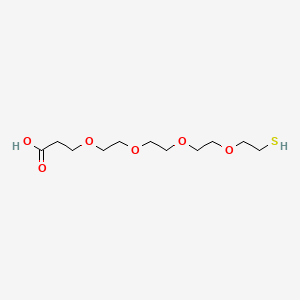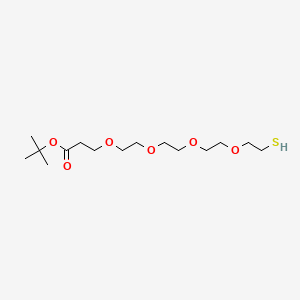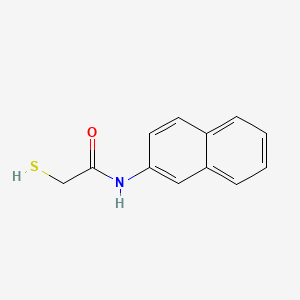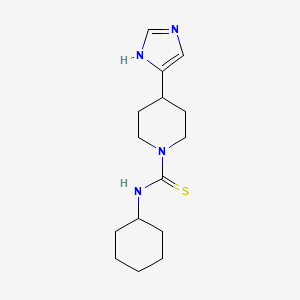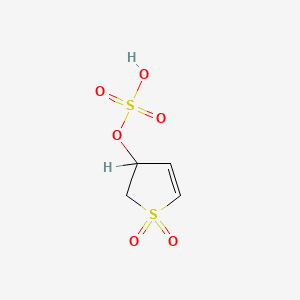
托西兰尼布
描述
Toceranib is a receptor tyrosine kinase inhibitor used in the treatment of canine mast cell tumor . It is the only dog-specific anti-cancer drug approved by the U.S. Food and Drug Administration (FDA) .
Molecular Structure Analysis
Toceranib crystallizes in space group P 2 1 / c with a = 10.6899 (6), b = 24.5134 (4), c = 7.8747 (4) Å, β = 107.7737 (13)°, V = 1965.04 (3) Å 3, and Z = 4 . The crystal structure consists of stacks of approximately planar molecules, with N–H⋯O hydrogen bonds between the layers .Physical And Chemical Properties Analysis
Toceranib has a molecular formula of C22H25FN4O2 and a molecular weight of 396.47 . The crystal structure of Toceranib has been solved and refined using synchrotron X-ray powder diffraction data .科学研究应用
抗肿瘤药物递送系统
托西兰尼布已与纳米羟基磷灰石 (nHAp) 结合,形成了一种抗肿瘤药物递送系统 . 该系统的物理化学性质,如结晶度、粒径、形貌、ζ 电位和流体力学直径,已被研究 . 该系统显示出托西兰尼布的释放速度更慢,持续时间更长,这受流体力学尺寸、表面相互作用和所用介质 (pH) 等因素的影响 .
肥大细胞瘤细胞的治疗
托西兰尼布-nHAp 平台的有效性已在 NI-1 肥大细胞瘤细胞上进行了测试 . 结果表明,该平台显示出高效率(计算出的 IC50 为 4.29 nM),同时保持了单独药物的特异性 .
与纳米羟基磷灰石的协同作用
托西兰尼布与纳米羟基磷灰石 (nHAp) 的新组合被提出作为抗肿瘤药物递送系统 . 使用傅里叶变换红外光谱 (FT-IR)、紫外可见光谱 (UV–Vis) 和扫描电子显微镜与能量色散 X 射线光谱 (SEM-EDS) 证实了两种化合物之间的表面相互作用 .
犬肥大细胞瘤的治疗
托西兰尼布对犬肥大细胞瘤 (MCT) 显示出显著的生物活性 . 单药托西兰尼布的应答率约为 42.8%,与其他单药及其组合相比,这一比例似乎较为有利 .
体外肥大细胞瘤细胞研究
已使用托西兰尼布对肥大细胞瘤细胞进行体外研究 . 使用 Alamar 蓝比色法,对 NI-1 肥大细胞瘤细胞进行了化合物测试 .
物理化学性质研究
作用机制
Target of Action
Toceranib, sold under the brand name Palladia, is a receptor tyrosine kinase inhibitor . The primary targets of Toceranib are KIT, vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), and FMS-like tyrosine kinases-3 (Flt-3) . These targets are key proteins involved in the growth and spread of cancer cells .
Mode of Action
Toceranib works by inhibiting these specific kinases, which can slow down or stop the growth of cancer cells . This is particularly effective in cancers where these kinases play a key role . Additionally, Toceranib also inhibits vascular endothelial growth factor receptors (VEGFRs), which are involved in the process of angiogenesis, the formation of new blood vessels . By inhibiting VEGFRs, Toceranib can reduce the blood supply to tumors, further hindering their growth and ability to spread .
Biochemical Pathways
The inhibition of these specific kinases by Toceranib affects various biochemical pathways. The affected pathways include those involved in cell growth and proliferation, angiogenesis, and apoptosis . The downstream effects of these pathway alterations include slowed or halted tumor growth, reduced blood supply to tumors, and potentially induced apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
Toceranib has a bioavailability of 77% and a protein binding of 91%-93% . It has an elimination half-life of 16 hours . These ADME properties impact the bioavailability of Toceranib, influencing how much of the drug reaches its site of action, how long it stays in the body, and how it is metabolized and excreted .
Result of Action
The molecular effects of Toceranib’s action include the inhibition of specific kinases and the reduction of blood supply to tumors . On a cellular level, Toceranib can induce apoptosis in cancer cells . It has been shown to have biological activity in dogs with primary and metastatic pheochromocytomas .
Action Environment
The action, efficacy, and stability of Toceranib can be influenced by various environmental factors. It’s important to note that the effectiveness of Toceranib can vary from case to case, and regular monitoring and follow-up care are essential to ensure the best possible outcome for the patient .
属性
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGVKWWVXWSJT-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189076 | |
| Record name | Toceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356068-94-5 | |
| Record name | Toceranib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356068-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toceranib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOCERANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59L7Y0530C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

